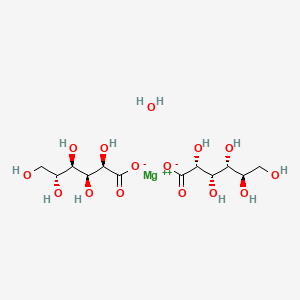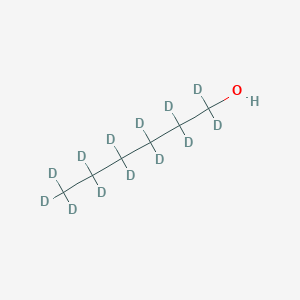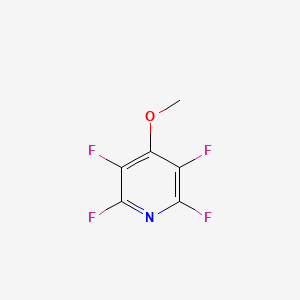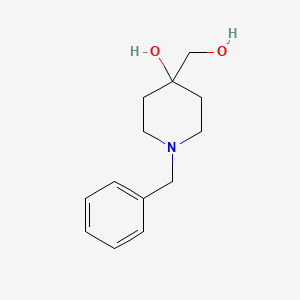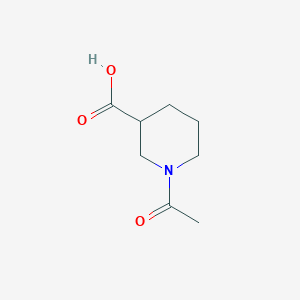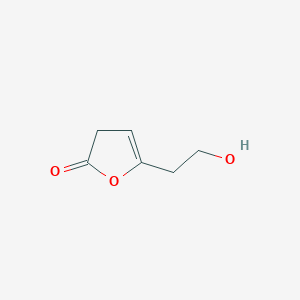
5-(2-Hydroxyethyl)furan-2(3H)-one
Übersicht
Beschreibung
5-(2-Hydroxyethyl)furan-2(3H)-one, also known as 5-HEF, is an organic compound with a wide range of applications in the field of science and technology. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives serve as crucial building blocks in synthesizing various heterocyclic compounds. These compounds are essential for constructing molecules with pyridine and pyridazine fragments, often found in biologically active compounds. A study by Aniskova, Grinev, and Yegorova (2017) demonstrated the use of these derivatives for synthesizing biologically active compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities and Pharmaceutical Applications
Furan-2(5H)-one derivatives exhibit a range of biological activities and are found in many natural biologically active compounds. A study by Hakobyan, Hayotsyan, and Melikyan (2015) highlighted the presence of the 3,4-disubstituted furan-2(5H)-one fragment in natural compounds and its varied biological activities. They also noted the synthesis of furan-2-ones substituted with heteroaromatic fragments, revealing their biological activity (Hakobyan, Hayotsyan, & Melikyan, 2015).
Role in Biorefinery and Biofuel Production
In the context of biorefinery, compounds like furfural and 5-hydroxymethylfurfural, which are closely related to this compound, play a pivotal role. Chen et al. (2018) discussed how these compounds act as bridges between biomass raw materials and the biorefinery industry. Their study reviewed the role of catalysts in the hydroconversion of these compounds into a variety of chemicals and biofuels (Chen et al., 2018).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of derivatives of this compound, like 2,5-bis(hydroxymethyl)furan, has been explored for creating biobased polyesters. Jiang et al. (2014) successfully synthesized novel biobased furan polyesters using enzymatic methods, indicating potential applications in sustainable material production (Jiang et al., 2014).
Chemo- and Bio-Catalysis in Chemical Production
5-Hydroxymethylfurfural (HMF), a derivative, offers potential for producing a wide variety of valuable chemicals. Xia et al. (2018) highlighted the latest advances in catalytic conversion of HMF into value-added chemicals. This includes various reactions like aerobic oxidation, reductive amination, and catalytic reduction, demonstrating the versatility of these derivatives in chemical production (Xia et al., 2018).
Biocatalytic Synthesis of Building Blocks
Compounds like 2,5-Bis(hydroxymethyl)furan (BHMF) can be synthesized from derivatives of this compound using biocatalytic methods. Xia et al. (2020) demonstrated the use of alcohol dehydrogenases from Meyerozyma guilliermondii for the synthesis of BHMF from 5-hydroxymethylfurfural (HMF). This process optimizes substrate concentration and uses inexpensive corncob hydrolysate, reducing production costs (Xia et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 5-(2-Hydroxyethyl)furan-2(3H)-one is the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA), a bio-based alternative to terephthalic acid (TPA) . This compound plays a crucial role in the production of high-quality bio-based poly(ethylene furandicarboxylate) (PEF) .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The compound is synthesized from furan and acetic anhydride under mild conditions . The reaction generates acetic acid and iodoform, both of which are recyclable, and no other harmful by-products are detected .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the synthesis of 2,5-FDCA. This process involves the oxidation of 5-hydroxymethylfurfural (HMF) in the presence of a complex biocatalyst or metallic catalyst . Another method involves the conversion of 2-furoic acid via the well-known Henkel Reaction .
Result of Action
The result of the action of this compound is the production of high-quality PEF . This polymer has a high molecular weight and good appearance . It’s also used in the synthesis of various furan diesters, which are precursors for biomass-derived plastics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the basicity of the support is advantageous for efficient oxidation of 5-HMF, and it avoids the use of an external base additive . Moreover, the compound provides a cyclic lifecycle and has excellent chemical recyclability .
Zukünftige Richtungen
There is increasing interest in the upgrading of 5-(2-Hydroxyethyl)furan-2(3H)-one into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The synthesized FDCA was employed for the synthesis of various furan diesters (bis (2-hydroxyethyl), dimethyl, diethyl, dipropyl and dibutyl furan-2,5-dicarboxylate) as precursors for biomass-derived plastics .
Biochemische Analyse
Biochemical Properties
5-(2-Hydroxyethyl)furan-2(3H)-one plays a significant role in biochemical reactions, particularly in the synthesis of bio-based polymers. It interacts with enzymes such as oxidoreductases, which facilitate the conversion of related furan compounds into valuable intermediates for polymer production . Additionally, this compound can interact with proteins involved in cellular metabolism, influencing the synthesis and degradation of other biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression, leading to changes in the production of enzymes and other proteins essential for cellular metabolism . Furthermore, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit certain oxidoreductases, thereby modulating the redox state of the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade into other products over time . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of furan compounds. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)-3H-furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWDKHAGLQDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470467 | |
| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878007-08-0 | |
| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

